N-(2-Amino-4-chlorophenyl)anthranilic acid
Overview
Description
“N-(2-Amino-4-chlorophenyl)anthranilic acid” is a useful research chemical . It has the molecular formula C13H11ClN2O2 .
Synthesis Analysis
The synthesis of “N-(2-Amino-4-chlorophenyl)anthranilic acid” can be achieved from 2-[(4-Chloro-2-nitrophenyl)amino]-benzoic acid . The reaction conditions involve hydrogen and platinum on sulfide coal in ethyl acetate under 1500.15 Torr for 5 hours .Molecular Structure Analysis
The molecular structure of “N-(2-Amino-4-chlorophenyl)anthranilic acid” is represented by the InChI string:InChI=1S/C13H11ClN2O2/c14-8-5-6-12(10(15)7-8)16-11-4-2-1-3-9(11)13(17)18/h1-7,16H,15H2,(H,17,18)
. The Canonical SMILES representation is C1=CC=C(C(=C1)C(=O)O)NC2=C(C=C(C=C2)Cl)N
. Physical And Chemical Properties Analysis
“N-(2-Amino-4-chlorophenyl)anthranilic acid” has a melting point of 191°C (dec.) (lit.) and a predicted boiling point of 442.4±45.0 °C. The predicted density is 1.441±0.06 g/cm3 . The molecular weight is 262.69 g/mol .Scientific Research Applications
Anti-Inflammatory Applications
Anthranilic acid hybrids, including N-(2-Amino-4-chlorophenyl)anthranilic acid, have been studied for their potential as anti-inflammatory agents . These compounds have shown promising results in preventing albumin denaturation, a key process in inflammation . Further ex vivo tests and immunohistochemical studies have confirmed their anti-inflammatory potential .
Antimicrobial Activity
Anthranilic acid derivatives have demonstrated interesting antimicrobial activities . The specific mechanisms of action can vary, but they generally involve disrupting essential biological processes in the microorganisms .
Antiviral Properties
These compounds have also been found to exhibit antiviral characteristics, often through the inhibition of specific viral proteins or pathways . For example, they can inhibit HCV NS5B polymerase, a key enzyme in the replication of the Hepatitis C virus .
Cancer Therapeutics
Anthranilic acid analogues and their derivatives hold significant therapeutic potential for crafting designed compounds aimed at regulating cancer-causing pathways . They can act as initiators of apoptosis, suppressors of the hedgehog signaling pathway, and blockers of the mitogen-activated protein kinase pathway .
Diabetes Management
Anthranilic acid-derived α-glycosidase inhibitors play a substantial role in diabetes management . They can control α-glucosidase activity, which is crucial in the breakdown of carbohydrates and the regulation of blood sugar levels .
Neuroprotection
The derivatives of anthranilic acid find applications in neuroprotection by downregulating pivotal pathways accountable for the expression of neuropathological traits and neurodegeneration .
Obesity Treatment
Transition metal compounds of anthranilic acid derivatives provide therapeutic possibilities in diabetes mellitus and obesity through the control of α-glucosidase activity .
Synthesis Studies
N-(2-Amino-4-chlorophenyl)anthranilic acid is used in chemical synthesis studies . It serves as a precursor for crafting numerous commercial drugs and pharmaceuticals .
Safety and Hazards
properties
IUPAC Name |
2-(2-amino-4-chloroanilino)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2/c14-8-5-6-12(10(15)7-8)16-11-4-2-1-3-9(11)13(17)18/h1-7,16H,15H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMVPMZFEYCGSTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC2=C(C=C(C=C2)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60346259 | |
Record name | N-(2-Amino-4-chlorophenyl)anthranilic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60346259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
67990-66-3 | |
Record name | N-(2-Amino-4-chlorophenyl)anthranilic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67990-66-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2-Amino-4-chlorophenyl)anthranilic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60346259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 3-Chlorobenzoyl-N-(2-Amino-4-chlorophenyl)anthranilic acid exert its analgesic effects?
A1: While the exact mechanism of action is still under investigation, docking studies suggest that 3-Chlorobenzoyl-N-(2-Amino-4-chlorophenyl)anthranilic acid interacts with the cyclooxygenase-2 (COX-2) enzyme. [] COX-2 is a key enzyme involved in the inflammatory process, responsible for converting arachidonic acid into prostaglandins, which mediate pain and inflammation. The compound's interaction with COX-2 is believed to inhibit prostaglandin synthesis, thereby alleviating pain. Further research is needed to fully elucidate the binding interactions and downstream effects of this compound.
Q2: What is the structural characterization of 3-Chlorobenzoyl-N-(2-Amino-4-chlorophenyl)anthranilic acid?
A2: The research paper provides the following details about the compound's structure:
- Characterization methods: Infrared spectroscopy (IR), proton nuclear magnetic resonance (1H-NMR), carbon-13 nuclear magnetic resonance (13C-NMR), and mass spectrometry were employed to characterize the synthesized compound. []
Q3: What is the SAR (Structure-Activity Relationship) information for 3-Chlorobenzoyl-N-(2-Amino-4-chlorophenyl)anthranilic acid and its analogs?
A3: The study focuses on modifying the anthranilic acid scaffold, specifically derivatizing N-(2-Amino-4-chlorophenyl)anthranilic acid with a 3-chlorobenzoyl group. [] This modification led to a compound with improved analgesic activity compared to mefenamic acid, a known analgesic drug. [] This suggests that the 3-chlorobenzoyl moiety plays a crucial role in enhancing the compound's interaction with the COX-2 target. Further research exploring different substituents on the anthranilic acid core could unveil a more detailed SAR profile and potentially lead to even more potent analgesics.
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